![molecular formula C22H17NO3 B5696112 N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as DMHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMHBC is a member of the benzo[f]chromene family, which has been shown to possess various biological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing inflammation and oxidative stress in various tissues. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses antioxidant properties, by scavenging free radicals and reducing lipid peroxidation. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to modulate the immune system, by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad spectrum of biological activities. However, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the optimization of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide synthesis and formulation should be explored to improve its bioavailability and pharmacokinetics. The elucidation of the mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should also be a priority, to better understand its biological activities and potential clinical applications.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylacetic acid with salicylaldehyde, followed by cyclization and amidation. The yield of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses anti-inflammatory properties, by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-13-7-9-19(14(2)11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)8-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCXLIXDCZOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

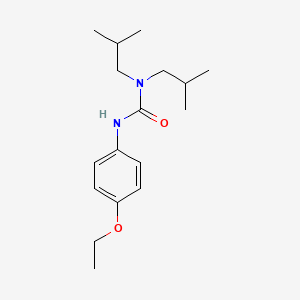
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)
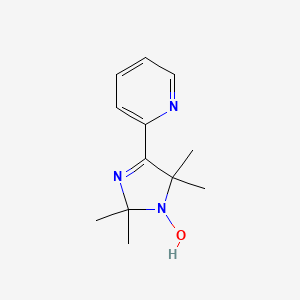
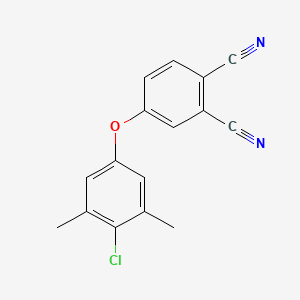

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
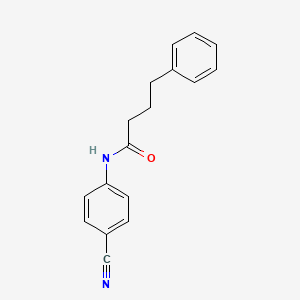
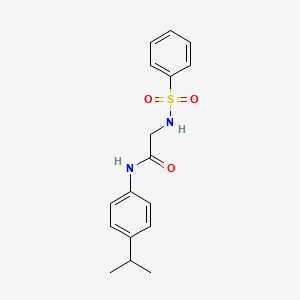
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)

![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)